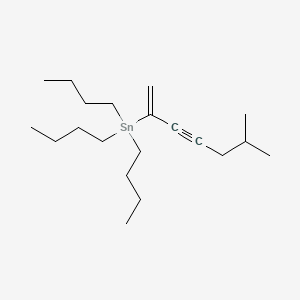![molecular formula C19H23F3 B15170800 [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene CAS No. 649756-58-1](/img/structure/B15170800.png)
[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, an oct-3-en-1-yn-1-yl chain, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the coupling of a trifluoromethylated alkyne with a butyl-substituted benzene derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene moieties. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can target the alkyne and alkene groups, converting them into alkanes. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride for more selective reductions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Conversion to fully saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the exploration of novel reaction pathways and the synthesis of complex molecules.
Biology: In biological research, [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
[4-(Trifluoromethyl)benzenesulfonyl chloride]: This compound also contains a trifluoromethyl group and a benzene ring, but with a sulfonyl chloride functional group.
[tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate]: This compound features a similar alkyne and alkene structure but with an indole core.
Uniqueness: [4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene is unique due to its combination of a butyl group, a trifluoromethyl group, and an oct-3-en-1-yn-1-yl chain attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
649756-58-1 |
|---|---|
Molecular Formula |
C19H23F3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-butyl-3-(trifluoromethyl)oct-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C19H23F3/c1-3-5-12-17(13-6-4-2)18(19(20,21)22)15-14-16-10-8-7-9-11-16/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
CMAWOSRCIJHCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C#CC1=CC=CC=C1)C(F)(F)F)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


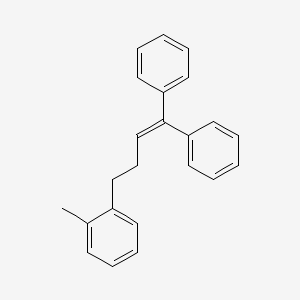
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
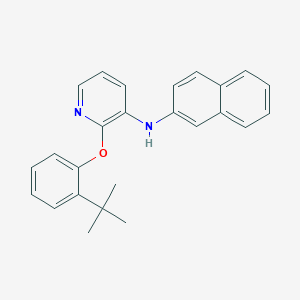
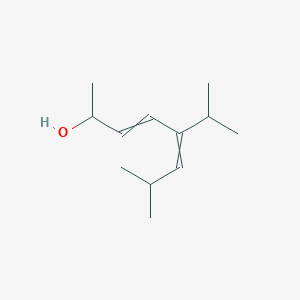
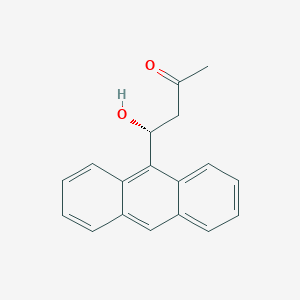
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
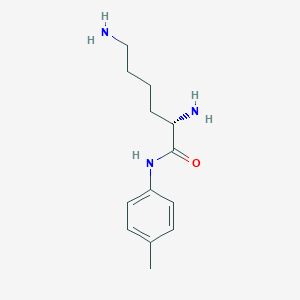
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
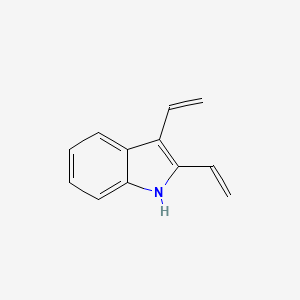
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
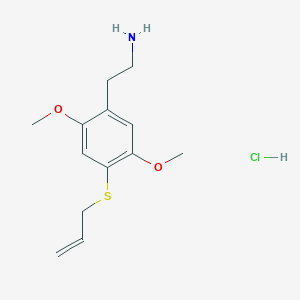
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
